molecular formula C12H12N2 B2592102 N-(pyridin-3-ylmethyl)aniline CAS No. 73570-11-3

N-(pyridin-3-ylmethyl)aniline

Cat. No. B2592102
CAS RN: 73570-11-3
M. Wt: 184.242
InChI Key: BJXLHKJBRORJJJ-UHFFFAOYSA-N
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Description

“N-(pyridin-3-ylmethyl)aniline” is a small molecule that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

The synthesis of “N-(pyridin-3-ylmethyl)aniline” involves an oxidative amidation of 2-methylpyridines/2-methylbenzimidazole with amines using copper acetate and elemental sulfur in DMSO . This method provides the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-3-ylmethyl)aniline” consists of a pyridine ring attached to an aniline group via a methylene bridge . The chemical formula is C12H12N2 , and its molecular weight is approximately 184.24 g/mol .

Scientific Research Applications

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“N-(pyridin-3-ylmethyl)aniline” is used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .

Methods of Application or Experimental Procedures

The study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives . The binding mode of cabozantinib to Mer and c-Met receptors emphasizes the essential role of heterocyclic N atoms and amide bonds as functional groups for inhibitory activities .

Results or Outcomes

Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . It displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells, along with favorable safety profiles in hERG testing .

Application in Anti-inflammatory Drugs

Specific Scientific Field

Pharmacology

Summary of the Application

“N-(pyridin-3-ylmethyl)aniline” is used in the synthesis of pyrimidines, which display a range of pharmacological effects including anti-inflammatory .

Methods of Application or Experimental Procedures

Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application in Anti-tubercular Drugs

Specific Scientific Field

Pharmacology

Summary of the Application

“N-(pyridin-3-ylmethyl)aniline” is used in the synthesis of pyrazinamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

Application in Kinase Inhibition

Specific Scientific Field

Biochemistry

Summary of the Application

“N-(pyridin-3-ylmethyl)aniline” is used in the design of 2-substituted aniline pyrimidine derivatives, which effectively inhibit Mer and c-Met kinase activity .

Methods of Application or Experimental Procedures

The study focuses on the design of compounds that have significant inhibitory potency. The 2-substituted aniline pyrimidine group, when used as the core structure, could effectively inhibit Mer and c-Met kinase activity .

Results or Outcomes

The docking results illustrated that the designed compounds had significant inhibitory potency .

Application in Anti-tubercular Drugs

Specific Scientific Field

Pharmacology

Summary of the Application

“N-(pyridin-3-ylmethyl)aniline” is used in the synthesis of pyrazinamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Methods of Application or Experimental Procedures

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Results or Outcomes

Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

Application in Kinase Inhibition

Specific Scientific Field

Biochemistry

Summary of the Application

“N-(pyridin-3-ylmethyl)aniline” is used in the design of 2-substituted aniline pyrimidine derivatives, which effectively inhibit Mer and c-Met kinase activity .

Methods of Application or Experimental Procedures

The study focuses on the design of compounds that have significant inhibitory potency. The 2-substituted aniline pyrimidine group, when used as the core structure, could effectively inhibit Mer and c-Met kinase activity .

Results or Outcomes

The docking results illustrated that the designed compounds had significant inhibitory potency .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXLHKJBRORJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)aniline

CAS RN

73570-11-3
Record name N-(Pyridin-3-ylmethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(PYRIDIN-3-YLMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-cyanopyridine (10.4 g), aniline (101.8 g) and a 5% rhodium on carbon catalyst (1.0 g) was treated with hydrogen at 60 psig 30 deg C. for 13 hours in a rocking autoclave. The catalyst was removed by filtration and the filtrate analyzed by glc to show 3.7 g of N-phenyl-N-(3-pyridylmethyl)amine.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
101.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Citations

For This Compound
25
Citations
CD Aretz, MJ Morwitzer, AG Sanford… - ACS infectious …, 2019 - ACS Publications
Mosquito-borne arboviral diseases such as Zika, dengue fever, and chikungunya are transmitted to humans by infected adult female Aedes aegypti mosquitoes and affect a large …
Number of citations: 5 pubs.acs.org
DC Akintayo, WA Munzeiwa, SB Jonnalagadda… - Polyhedron, 2022 - Elsevier
A series of N-(pyridinylmethyl)aniline Zn(II) carboxylate complexes were synthesized and fully characterized by NMR, IR, mass spectroscopy and elemental analysis. The reaction of the …
Number of citations: 3 www.sciencedirect.com
S Nam, HG Na, EH Oh, E Jung, YH Lee… - Archives of Pharmacal …, 2022 - Springer
Zika virus (ZIKV), an arbovirus of the Flaviviridae family, has emerged as a significant public health concern owing to its association with congenital abnormalities and severe …
Number of citations: 5 link.springer.com
ZV Ignatovich, AP Kadutskii, EV Koroleva… - Russian journal of …, 2009 - Springer
Schiff bases synthesized by condensation of 5- and 6-aminoquinolines, 5-amino-2-methylquinoline, nitroanilines, and pyrimidinylaminoanilines with substituted benzaldehydes and …
Number of citations: 12 link.springer.com
DW Tan, HX Li, DJ Young, JP Lang - Tetrahedron, 2016 - Elsevier
Without using any additional ligands, RuCl 3 efficiently catalyses the reductive N-alkylation of aryl nitro compounds with alcohols using bio-based glycerol as the hydrogen source and …
Number of citations: 28 www.sciencedirect.com
SP Ozheredov, OM Demchuk, PA Karpov… - … 'noi evolucii organizmiv, 2019 - utgis.org.ua
Aim. Computational prediction of amino acid residues critical for specific binding of nitro-and dinitroaniline compounds in plant α-tubulin. Methods. Protein structure modeling (I-Tasser, …
Number of citations: 1 utgis.org.ua
Y Li, JH Zhang, HX Xie, YX Ge, KM Wang, ZL Song… - Bioorganic …, 2021 - Elsevier
In the present study, a series of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors were synthesized and evaluated for their in vitro and in vivo anti-diabetic potential. …
Number of citations: 9 www.sciencedirect.com
T Yasui, T Yamamoto, N Sakai, K Asano, T Takai… - Bioorganic & Medicinal …, 2017 - Elsevier
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that can form complexes with corepressors via protein–protein interactions (PPIs). The complexes of BCL6 and corepressors …
Number of citations: 31 www.sciencedirect.com
DR Davies, B Mamat, OT Magnusson… - Journal of medicinal …, 2009 - ACS Publications
We describe a novel fragment library termed fragments of life (FOL) for structure-based drug discovery. The FOL library includes natural small molecules of life, derivatives thereof, and …
Number of citations: 142 pubs.acs.org
A Ratković, V Kelava, Ž Marinić, I Škorić - Journal of Molecular Structure, 2019 - Elsevier
Promising test results on biological activity of our previously described benzobicyclo[3.2.1]octadienes, obtained by intramolecular photochemical cycloaddition of o-vinylphenyl …
Number of citations: 5 www.sciencedirect.com

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